molecular formula C14H12O2 B1205717 (3S,4R)-3,4-dihydrophenanthrene-3,4-diol

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol

Cat. No. B1205717
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.

Scientific Research Applications

Stereochemical Analysis

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is studied for its stereochemical properties. Boyd et al. (1981) prepared optically pure forms of cis- and trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene, allowing the determination of the absolute stereochemistry of these compounds. This research contributes to the understanding of the stereochemical aspects of phenanthrene metabolites (Boyd et al., 1981).

Enzymatic Metabolism

The metabolism of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and related compounds is a subject of research. Vyas et al. (1982) explored the stereoselective metabolism of trans-1,2-dihydroxy-1,2-dihydrophenanthrene by rat liver microsomes, highlighting the significance of stereochemistry in biological transformations (Vyas et al., 1982).

Organic Synthesis Applications

The compound and its derivatives are utilized in organic synthesis. Goli et al. (1994) synthesized (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives, indicating its utility in the synthesis of complex organic molecules (Goli et al., 1994).

Mutagenicity and Tumorigenicity Studies

Research by Chang et al. (2013) on the mutagenicity and tumorigenicity of enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene, related to (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, provides insights into the compound's biological effects and potential risks (Chang et al., 2013).

Photochemical Studies

Woning et al. (1990) investigated the amine-promoted photochemical 1,3-H shift of 3,4-dihydrophenanthrene, providing insights into the photochemical behavior of these compounds (Woning et al., 1990).

Polymer Research

Liu et al. (2010) researched electrochemical copolymerization involving 9,10-dihydrophenanthrene, demonstrating the compound's potential in developing materials with novel properties, like tunable fluorescence (Liu et al., 2010).

properties

Product Name

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1

InChI Key

FOTICWSJABVKPW-JSGCOSHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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